molecular formula C17H11F2N3O5 B11376597 N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-nitrophenoxy)acetamide

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B11376597
M. Wt: 375.28 g/mol
InChI Key: WYNZUBUGQUYSSB-UHFFFAOYSA-N
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Description

    N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-nitrophenoxy)acetamide: is an organic compound with the following chemical structure: !Compound Structure)

  • It is a chiral compound, meaning that it has the same atoms but different spatial arrangements, resulting in distinct chemical properties.
  • The compound is a white crystalline solid or powder.
  • Solubility: It is soluble in organic solvents such as chloroform, carbon disulfide, methanol, and chlorinated hydrocarbons[1][1].
  • Insoluble in water: Due to its hydrophobic nature, it does not readily dissolve in water.
  • Reactivity: As a diol, it exhibits nucleophilic reactivity and can participate in esterification, acylation, and other reactions. The phenyl and oxazole rings also contribute to its reactivity.
  • Preparation Methods

    • The synthetic route involves the fluorination of the phenyl ring followed by oxazole formation. Here are the steps:

        Fluorination: Start with 2,4-difluorophenylacetic acid or its derivative. Introduce the oxazole ring by reacting with an appropriate amine (e.g., 1H-1,2,4-triazol-1-ylamine).

        Oxazole Formation: Cyclize the intermediate to form the oxazole ring.

        Nitro Group Introduction: Nitrate the phenyl ring using nitric acid.

        Acetylation: Finally, acetylate the amine group to obtain the target compound.

    • Industrial production methods may involve large-scale synthesis using optimized conditions.
  • Chemical Reactions Analysis

      N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-nitrophenoxy)acetamide: can undergo various reactions:

    • Common reagents include acetic anhydride, reducing agents (e.g., SnCl2), and nucleophiles.
  • Scientific Research Applications

      Medicine: Investigated as an antifungal agent due to its structural similarity to efinaconazole, a clinically used antifungal drug.

      Chemistry: Used as an intermediate in the synthesis of other compounds.

      Industry: May find use in materials science or agrochemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For antifungal activity, it likely targets fungal enzymes or cell membranes.
    • Further research is needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

      N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-nitrophenoxy)acetamide: is unique due to its combination of oxazole and nitrophenyl moieties.

    • Similar compounds include:

        Efinaconazole: A clinically approved antifungal drug.

        Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: Another related compound

    Remember that this compound’s potential lies in its diverse applications and unique structure

    Properties

    Molecular Formula

    C17H11F2N3O5

    Molecular Weight

    375.28 g/mol

    IUPAC Name

    N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-nitrophenoxy)acetamide

    InChI

    InChI=1S/C17H11F2N3O5/c18-11-6-5-10(7-12(11)19)13-8-17(27-21-13)20-16(23)9-26-15-4-2-1-3-14(15)22(24)25/h1-8H,9H2,(H,20,23)

    InChI Key

    WYNZUBUGQUYSSB-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F

    Origin of Product

    United States

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